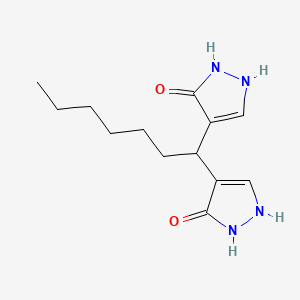
4,4'-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is a synthetic compound characterized by its unique structure, which includes a heptane backbone and two pyrazolone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of heptane-1,1-diyl dichloride with 1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolone rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
Uniqueness
4,4’-(Heptane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is unique due to its heptane backbone and the presence of two pyrazolone rings. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
80936-04-5 |
|---|---|
Formule moléculaire |
C13H20N4O2 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-[1-(3-oxo-1,2-dihydropyrazol-4-yl)heptyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H20N4O2/c1-2-3-4-5-6-9(10-7-14-16-12(10)18)11-8-15-17-13(11)19/h7-9H,2-6H2,1H3,(H2,14,16,18)(H2,15,17,19) |
Clé InChI |
HZFWJLJAHMCSAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C1=CNNC1=O)C2=CNNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


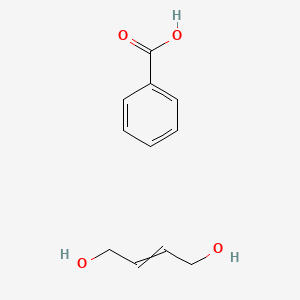
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
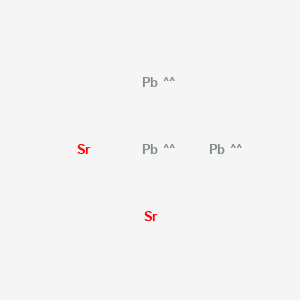
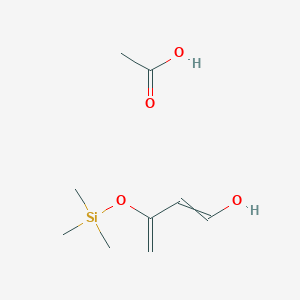


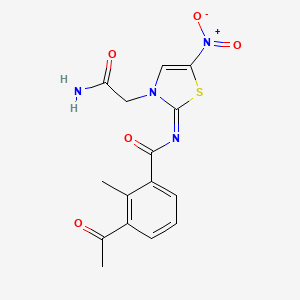
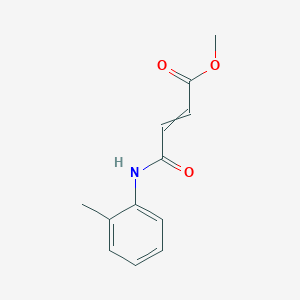
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14422976.png)

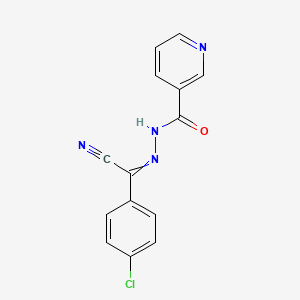
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
